molecular formula C15H15Cl2NO3S B12201242 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](3-chloro-2-methylphenyl)amine

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](3-chloro-2-methylphenyl)amine

Cat. No.: B12201242
M. Wt: 360.3 g/mol
InChI Key: SQNIRDGMVCMBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonyl group linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)sulfonylamine
  • (5-Chloro-4-methylphenyl)sulfonylamine
  • (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine

Uniqueness

(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific positioning of the chloro, methoxy, and methyl groups on the aromatic rings. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H15Cl2NO3S

Molecular Weight

360.3 g/mol

IUPAC Name

5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO3S/c1-9-7-14(21-3)15(8-12(9)17)22(19,20)18-13-6-4-5-11(16)10(13)2/h4-8,18H,1-3H3

InChI Key

SQNIRDGMVCMBFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.